molecular formula C22H18N2O3 B1684104 PC-046

PC-046

カタログ番号: B1684104
分子量: 358.4 g/mol
InChIキー: CTNUOHRUVZXVHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

In Vitro Studies

PC-046 has been tested against various human cancer cell lines, demonstrating potent growth inhibition. A summary of cytotoxicity results is presented below:

Cell LineTumor TypeIC50 (nM)
HCT116 DPC4 (-/-)Colon Cancer5.0
BxPC3Pancreatic Cancer7.5 - 130
MV-4-11Acute Myeloid Leukemia10.0
DU-145Prostate Cancer15.0

These results indicate that this compound is particularly effective against DPC4-deficient tumors, showcasing its potential as a targeted therapy .

In Vivo Studies

In vivo efficacy has been evaluated using SCID mice models with human tumor xenografts:

  • Tumor Models : Efficacy was observed in models of:
    • MV-4-11 acute myeloid leukemia
    • MM.1S multiple myeloma
    • DU-145 prostate cancer

Pharmacokinetic studies revealed that this compound has an oral bioavailability of approximately 71% , with effective distribution to plasma and bone marrow without causing myelosuppression .

Case Studies

Several case studies have illustrated the application of this compound in clinical settings:

  • Pancreatic Cancer Treatment : A study involving pancreatic cancer cell lines demonstrated that this compound effectively induced apoptosis and arrested cells at the G2/M phase, suggesting its potential for treating resistant pancreatic tumors .
  • Hematological Malignancies : In models of acute myeloid leukemia and multiple myeloma, this compound exhibited significant tumor growth inhibition, supporting its development as a treatment option for hematological cancers .
  • Prostate Cancer : Efficacy in DU-145 xenografts suggests that this compound could be beneficial for prostate cancer patients, especially those with specific genetic backgrounds related to DPC4 status .

生物活性

PC-046, a diaryl oxazole compound, has emerged as a promising agent in cancer therapy due to its multifaceted biological activities. This article delves into its mechanisms of action, efficacy across various tumor types, and pharmacokinetic properties, supported by relevant data tables and case studies.

This compound primarily functions as a microtubule destabilizing agent . It binds to tubulin, leading to cell cycle arrest in metaphase and inhibiting tubulin polymerization. This mechanism is pivotal in disrupting mitotic processes in cancer cells, which are often characterized by uncontrolled proliferation.

Key Mechanisms:

  • Cell Cycle Arrest : this compound causes accumulation of cells in the G2/M phase, indicating a halt in mitosis.
  • Kinase Inhibition : It inhibits several kinases relevant to cancer progression, including:
    • TrkB (tyrosine receptor kinase B)
    • IRAK-4
    • Pim-1
      The IC50 values for these targets indicate effective inhibition at pharmacologically achievable concentrations (IC50 for TrkB is approximately 13.4 μM) .

Efficacy in Tumor Models

This compound has demonstrated significant growth inhibitory activity across various tumor types in vitro. Its efficacy was further validated in vivo using SCID mice models bearing human tumor xenografts.

In Vitro Studies

In vitro assays have shown that this compound inhibits the growth of several cancer cell lines, including:

  • MV-4-11 (acute myeloid leukemia)
  • MM.1S (multiple myeloma)
  • DU-145 (prostate cancer)
  • MiaPaCa-2 (pancreatic cancer)

The compound exhibited a selectivity index favoring DPC4 (-/-) pancreatic cancer cells over DPC4 (+/+) cells, highlighting its potential utility in treating specific genetic contexts of tumors .

In Vivo Studies

In vivo studies indicated that this compound effectively reduced tumor growth in SCID mice with human tumor xenografts. Notably, no myelosuppression was observed at doses approaching the acute lethal dose, which is a significant advantage over existing therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has high oral bioavailability (approximately 71%), allowing for effective systemic distribution to both plasma and bone marrow. This characteristic is crucial for its therapeutic application, as it suggests that the compound can be administered orally without significant loss of efficacy.

ParameterValue
Oral Bioavailability71%
Peak Plasma Concentration1.7 to 4.0 μg/mL (4.4 to 11 μM)
Administration RoutesOral, IV

Case Studies

Several case studies have been conducted to evaluate the effectiveness and safety profile of this compound:

  • Case Study on Tumor Xenografts : Mice bearing MV-4-11 xenografts treated with this compound showed significant tumor reduction compared to control groups. The study highlighted the compound's ability to inhibit cell proliferation without causing acute myelotoxicity.
  • Pharmacodynamics Study : A detailed analysis demonstrated that this compound treatment resulted in increased activation of caspases 3, 8, and 9, indicating induction of apoptosis in treated cells .

特性

分子式

C22H18N2O3

分子量

358.4 g/mol

IUPAC名

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole

InChI

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3

InChIキー

CTNUOHRUVZXVHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

正規SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly.

溶解性

Soluble in DMSO

保存方法

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

同義語

FTI2153;  FTI 2153;  FTI2153

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PC-046
Reactant of Route 2
Reactant of Route 2
PC-046
Reactant of Route 3
Reactant of Route 3
PC-046
Reactant of Route 4
Reactant of Route 4
PC-046
Reactant of Route 5
Reactant of Route 5
PC-046
Reactant of Route 6
Reactant of Route 6
PC-046

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。